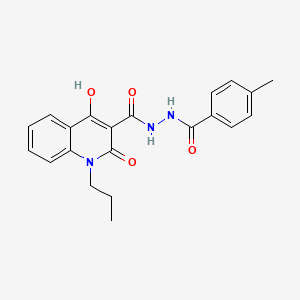

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

360A is a stabilizing G-Quadruplex ligand which has potent selectivity toward G-quadruplex structures of the telomeric 3'-overhang.

Aplicaciones Científicas De Investigación

Telomere Stability and G-Quadruplex Structures

360A has been used in research to investigate the stability of telomeres . Telomeres are nucleoprotein structures that cap and protect the natural ends of chromosomes . The G-rich strands of telomeric DNA can form G-quadruplex (or G4) structures . 360A, a G4 ligand, can stabilize these G4 structures, leading to potential telomere dysfunctions by displacing shelterin proteins and/or interfering with the replication of telomeres .

Displacement of hRPA from Telomeric DNA

360A and its dimeric analogue (360A)2A have been reported to displace in vitro hRPA, a single-stranded DNA-binding protein of the replication machinery, from telomeric DNA by stabilizing the G4 structures .

Investigation of Telomere Length and Stability

360A has been used in Single Telomere Length Analysis (STELA) to investigate the effect of G4 ligands on telomere length and stability . This method revealed an increase of ultrashort telomeres upon treatment with 360A .

Stabilization of G4 Structures

360A has been found to strongly stabilize G4 structures upon titration . This stabilization is maintained even when two molar equivalents of 360A are used .

Disruption of G4 Structures

While 360A stabilizes G4 structures, the addition of 3.5 molar equivalents of TMPyP4, another G4 ligand, promotes the disruption of G4 .

Interaction with Nucleolin (NCL)

Research has shown that NCL can be a target of G4 structures stabilized by 360A . The KD values between the G4, 360A, and NCL were obtained by fluorescence titrations and are in the range of µM for ligand complexes and nM when adding NCL .

Mecanismo De Acción

Target of Action

The primary target of 360A is the G-quadruplex . G-quadruplexes are non-canonical DNA structures found in the genome of most species, including humans . They are formed in guanine-rich DNA and RNA sequences . 360A also inhibits telomerase activity , an enzyme involved in telomere maintenance and cell immortality .

Mode of Action

360A acts as a selective stabilizer of G-quadruplex structures . It binds to these structures, thereby inhibiting the activity of telomerase . This interaction with G-quadruplex structures has been verified through equilibrium dialysis .

Biochemical Pathways

The action of 360A affects the telomerase pathway . Telomerase is a specific reverse transcriptase that uses its RNA subunit as a matrix for the addition of GGTTAG telomere repeats to the 3′ ends of chromosomes . By inhibiting telomerase activity, 360A disrupts this pathway, affecting telomere maintenance and potentially leading to cell death .

Pharmacokinetics

The bioavailability of a compound is an important ADME property . For a compound to be effective, it must be absorbed into the body, distributed to the site of action, metabolized appropriately, and eventually excreted .

Result of Action

The binding of 360A to G-quadruplex structures and the subsequent inhibition of telomerase activity can lead to cytotoxic DNA double-strand breaks . This can result in genomic instability and potentially cell death . In addition, 360A has been shown to cause Rad51-dependent telomere aberrations, including telomere losses or telomere doublets, and induces DNA-PKcs-dependent sister telomere fusions .

Action Environment

The action, efficacy, and stability of 360A can be influenced by various environmental factors. Furthermore, the cellular environment, including the presence of specific proteins and enzymes, can also influence the action of a compound .

Propiedades

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOEJJPTYXNTN-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of 360A?

A1: 360A is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.

Q2: How does 360A interact with its target?

A2: 360A binds to G4 structures, stabilizing them. This interaction can influence gene expression. []

Q3: What is the significance of the p53 gene in relation to 360A?

A3: 360A has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []

Q4: What are the different p53 transcripts affected by 360A?

A4: 360A influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []

Q5: What is the molecular formula and weight of 360A?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of 360A.

Q6: Is there any spectroscopic data available for 360A?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to 360A.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)